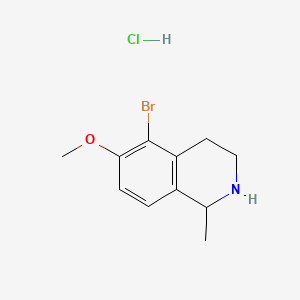![molecular formula C16H13F7N2O5S B15333785 N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium Trifluoromethanesulfonate](/img/structure/B15333785.png)
N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium Trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium trifluoromethanesulfonate is a complex organic compound known for its utility in various scientific and industrial applications. This compound, often referred to as a triflate salt precursor, plays a significant role in the synthesis of radiolabeled compounds used in positron emission tomography (PET) imaging.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the reaction of 2,3,5,6-tetrafluorophenol with pyridine derivatives under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as triethylamine, to facilitate the formation of the pyridin-2-yl triflate intermediate. Subsequent methylation steps are then employed to introduce the trimethyl groups at the nitrogen atom.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability.
Analyse Chemischer Reaktionen
Types of Reactions: This compound primarily undergoes substitution reactions, where the triflate group is replaced by other nucleophiles. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines, alcohols, and thiols are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium(VI) oxide may be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Substitution Products: Various substituted pyridines and phenols.
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Wissenschaftliche Forschungsanwendungen
This compound is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary application is in the synthesis of radiolabeled compounds for PET imaging, which is crucial for medical diagnostics. Additionally, it is used in the development of new pharmaceuticals and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves its role as a precursor in the synthesis of radiolabeled compounds. The molecular targets and pathways involved include the interaction with specific receptors or enzymes in biological systems, allowing for the visualization of metabolic processes.
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium trifluoromethanesulfonate
N-Methyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium trifluoromethanesulfonate
Uniqueness: The uniqueness of N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium trifluoromethanesulfonate lies in its triflate group, which enhances its reactivity and stability compared to similar compounds. This makes it particularly suitable for use in PET imaging and other advanced applications.
Eigenschaften
Molekularformel |
C16H13F7N2O5S |
|---|---|
Molekulargewicht |
478.3 g/mol |
IUPAC-Name |
trifluoromethanesulfonate;trimethyl-[5-(2,3,5,6-tetrafluorophenoxy)carbonylpyridin-2-yl]azanium |
InChI |
InChI=1S/C15H13F4N2O2.CHF3O3S/c1-21(2,3)11-5-4-8(7-20-11)15(22)23-14-12(18)9(16)6-10(17)13(14)19;2-1(3,4)8(5,6)7/h4-7H,1-3H3;(H,5,6,7)/q+1;/p-1 |
InChI-Schlüssel |
KVOZONGARYFAGH-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)C1=NC=C(C=C1)C(=O)OC2=C(C(=CC(=C2F)F)F)F.C(F)(F)(F)S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Chlorobenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B15333712.png)
![5-(Trifluoromethyl)-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B15333718.png)
![(S)-1-[(S)-2-Pyrrolidinyl]ethanol Hydrochloride](/img/structure/B15333744.png)






![7-bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B15333782.png)

![2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanone Hydrochloride](/img/structure/B15333786.png)
![7-Chloro-2-methyl-5-(methylthio)imidazo[1,2-c]pyrimidine](/img/structure/B15333789.png)
